Chlorhydrate d'histamine

Vue d'ensemble

Description

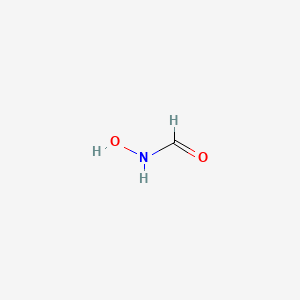

Histamine hydrochloride, also known as histamine HCl, is a chemical compound that plays a crucial role in various physiological processes in the human body. It is a neurotransmitter that is involved in the immune response, gastric acid secretion, and regulation of sleep and wakefulness. Histamine HCl is a versatile molecule that has been extensively studied for its therapeutic and diagnostic potential.

Applications De Recherche Scientifique

Dermatologie : Gestion des maladies allergiques

Le chlorhydrate d'histamine joue un rôle important en dermatologie, en particulier dans la gestion des maladies allergiques. Il est connu pour se lier aux récepteurs H1 et H2 de l'histamine sur les cellules cibles, qui sont impliqués dans divers troubles médiés par l'histamine {svg_1}. La combinaison d'antagonistes des récepteurs H1 et H2 a été une stratégie de traitement classique, montrant une efficacité supérieure par rapport aux traitements à un seul médicament {svg_2}.

Gastroentérologie : Troubles liés à l'acidité

En gastroentérologie, le this compound est utilisé pour traiter les troubles liés à l'acidité. Les antagonistes du récepteur H2 de l'histamine, en particulier, sont reconnus comme des agents de traitement recommandés pour ces affections {svg_3}. Ils agissent en réduisant la quantité d'acide produite dans l'estomac, ce qui soulage les symptômes associés à un excès d'acide gastrique.

Neurologie : Développement des troubles anxieux

Des études récentes suggèrent que l'histamine et ses récepteurs, notamment H1R et H2R, peuvent jouer un rôle dans le développement des troubles anxieux {svg_4}. Cela a ouvert de nouvelles voies de recherche sur l'utilisation des antagonistes des récepteurs de l'histamine comme traitements potentiels pour ces affections.

Rhumatologie : Maladies articulaires

Le this compound a été impliqué dans la modulation des maladies articulaires. L'interaction de l'histamine avec ses récepteurs peut influencer l'inflammation et la douleur associées à l'arthrite, et les antagonistes de ces récepteurs sont explorés pour leur potentiel thérapeutique {svg_5}.

Immunologie : Maladie inflammatoire de l'intestin

Le this compound est également pertinent dans la recherche immunologique, en particulier dans l'étude de la maladie inflammatoire de l'intestin (MIC). Il a été démontré que l'histamine peut supprimer l'activation de la voie de signalisation TLR/NF-κB, qui est impliquée dans la réponse inflammatoire dans la MIC {svg_6}.

Mécanisme D'action

Target of Action

Histamine hydrochloride primarily targets H1 and H2 receptors . These receptors are G-protein coupled receptors and are differentially expressed in various tissues, mediating context-specific effects .

Biochemical Pathways

Histamine metabolism forms a complex network that connects many metabolic processes crucial for homeostasis, including nitrogen and energy metabolism . Histamine is derived from the decarboxylation of the amino acid histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase .

Pharmacokinetics

It is known that histamine is a hydrophilic vasoactive amine , which suggests it may be readily absorbed and distributed in the body.

Result of Action

The action of histamine hydrochloride results in various physiological effects. It can cause vasodilation , leading to flushing of the face and a decrease in systemic blood pressure . It also stimulates gastric gland secretion, leading to an increased secretion of gastric juice of high acidity . In the context of immune responses, histamine increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .

Action Environment

The action of histamine hydrochloride can be influenced by various environmental factors. For instance, in the context of sleep disorders, the activity of histamine neurons is essential for normal wakefulness, especially at specific circadian phases . Reducing activity in these neurons can produce sedation . Furthermore, the number of histamine neurons is increased in narcolepsy, but whether this affects brain levels of histamine is controversial .

Safety and Hazards

Histamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and skin sensitization . It’s also important to keep the product and empty container away from heat and sources of ignition .

Analyse Biochimique

Biochemical Properties

Histamine hydrochloride is involved in numerous biochemical reactions. It interacts with specific receptors, namely H1, H2, H3, and H4 receptors, which are G-protein-coupled receptors. These interactions trigger various downstream signaling pathways. Histamine hydrochloride also interacts with enzymes such as histamine N-methyltransferase and diamine oxidase, which are responsible for its metabolism . The binding of histamine hydrochloride to its receptors can lead to diverse physiological effects, including vasodilation, increased vascular permeability, and stimulation of gastric acid secretion .

Cellular Effects

Histamine hydrochloride exerts significant effects on various cell types and cellular processes. In immune cells, it can modulate the activity of B and T lymphocytes, dendritic cells, and macrophages, influencing immune responses . It also affects endothelial cells by increasing their permeability, which facilitates the movement of immune cells to sites of infection or injury . Additionally, histamine hydrochloride can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, histamine hydrochloride exerts its effects through binding interactions with its receptors. The activation of H1 receptors leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which subsequently increase intracellular calcium levels . H2 receptor activation stimulates adenylate cyclase, leading to increased cyclic AMP levels . These signaling pathways result in various physiological responses, including smooth muscle contraction, gastric acid secretion, and modulation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histamine hydrochloride can vary over time. It is a short-acting biogenic amine, and its effects are typically transient . The stability and degradation of histamine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that histamine hydrochloride can induce immediate responses, such as vasodilation and increased vascular permeability, which may diminish over time .

Dosage Effects in Animal Models

The effects of histamine hydrochloride can vary with different dosages in animal models. Low doses of histamine hydrochloride can induce mild physiological responses, such as increased gastric acid secretion and vasodilation . High doses can lead to adverse effects, including hypertension, hypotension, and tachycardia . In some cases, large overdoses can result in seizures . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

Histamine hydrochloride is involved in several metabolic pathways. It is synthesized from histidine by the enzyme histidine decarboxylase . Once formed, histamine hydrochloride can be metabolized by histamine N-methyltransferase and diamine oxidase . These enzymes play a crucial role in regulating histamine levels in tissues and preventing excessive accumulation . The metabolic pathways of histamine hydrochloride are interconnected with other biogenic amines, such as dopamine and serotonin, sharing common enzymes and cofactors .

Transport and Distribution

Histamine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. In the brain, histamine clearance is facilitated by polyspecific transporters, including organic cation transporter 2 (OCT2), organic cation transporter 3 (OCT3), and plasma membrane monoamine transporter (PMAT) . These transporters help regulate histamine levels and prevent excessive histaminergic activity . Additionally, histamine hydrochloride can be stored in granules within mast cells and basophils, from which it is released in response to various stimuli .

Subcellular Localization

Histamine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. It can be localized in the cytosol, where it interacts with its receptors and enzymes . In some cell types, such as lymphatic endothelial cells, histamine receptor 2 (H2R) has been found to localize in the nucleus, where it may play a role in transcriptional regulation . The subcellular localization of histamine hydrochloride is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

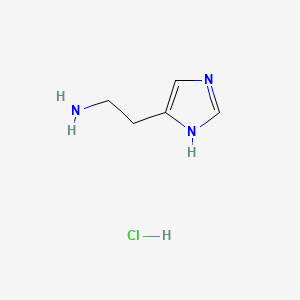

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCJGQQPPHYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-36-7 | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70946542 | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |

| Record name | Histamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peremin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)

![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)